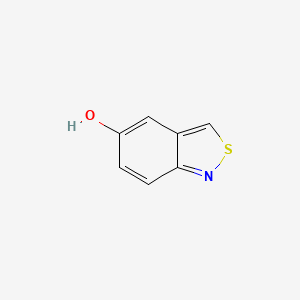

2,1-Benzothiazol-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

56910-94-2 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

2,1-benzothiazol-5-ol |

InChI |

InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H |

InChI Key |

PARLSRZBYYSBQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSC=C2C=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2,1-Benzothiazol-5-ol

The de novo synthesis of the 2,1-benzothiazole ring system, an isomer of the more common 1,3-benzothiazole, requires specific strategic approaches. The construction of this compound, in particular, involves forming the thiazole (B1198619) ring fused to a pre-functionalized benzene (B151609) precursor containing a hydroxyl group or a protected equivalent at the desired position.

Intramolecular cyclization is a cornerstone for the synthesis of benzothiazole (B30560) scaffolds. For this compound, a key strategy would involve the cyclization of an appropriately substituted aniline derivative. A plausible synthetic route could start from a substituted o-toluidine or a related precursor bearing a hydroxyl group at the para-position to the methyl group. The Herz reaction, for example, which typically involves the reaction of an aniline with disulfur dichloride, could be adapted to form the 2,1-benzothiazole ring, although this method often requires specific substitution patterns for regiocontrol.

Another prominent method is the intramolecular C-S bond formation. This can be achieved through copper- or palladium-catalyzed cross-coupling reactions from precursors like N-(2-chlorophenyl) benzothioamides. indexcopernicus.com Adapting this for this compound would necessitate a starting material with the appropriate substitution pattern to facilitate the specific ring closure.

While many established protocols are designed for the 1,3-benzothiazole isomer, their principles can be adapted. The most common methods involve the condensation of 2-aminothiophenols with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides. mdpi.commdpi.comekb.egorganic-chemistry.orgijper.org To synthesize the 2,1-isomer, a different precursor is necessary.

One such established route for related structures is the Jacobson cyclization, which involves the oxidative cyclization of thiobenzanilides. ijper.org A study has reported the synthesis of 2-(4-aminophenyl)benzothiazol-5-ol utilizing a Jacobson-type method that also employs Lawesson's reagent. jetir.org The synthesis involves reacting an ethanolic solution of N-(4-hydroxyphenyl)-4-nitrobenzamide with Lawesson's reagent to form the corresponding thioamide. jetir.org This intermediate is then subjected to oxidative cyclization using potassium ferricyanide in the presence of sodium hydroxide to yield the target benzothiazole structure. jetir.org This demonstrates a practical application of these established reagents for constructing the desired scaffold.

Lawesson's reagent is primarily a thionating agent, converting carbonyls into thiocarbonyls. jetir.org In the context of benzothiazole synthesis, it is crucial for preparing the thioamide intermediate necessary for the subsequent cyclization step. jetir.org

| Method | Key Reagents | Precursor Type | Notes |

| Jacobson-type Cyclization | Lawesson's reagent, Potassium ferricyanide | Substituted N-arylbenzamide | Involves thionation followed by oxidative C-S bond formation. jetir.org |

| Condensation Reactions | 2-Aminothiophenol, Aldehydes/Carboxylic acids | 2-Aminothiophenol | Primarily for the 1,3-benzothiazole isomer, but foundational. mdpi.commdpi.com |

| Metal-Catalyzed Cyclization | Copper or Palladium catalysts | N-(2-halophenyl)thioamides | Intramolecular C-S bond formation. indexcopernicus.com |

Derivatization Approaches for this compound Scaffolds

The this compound scaffold possesses three distinct regions for chemical modification: the hydroxyl group at the C5 position, the thiazole ring, and the fused benzene ring. This allows for extensive derivatization to modify its properties.

The phenolic hydroxyl group at the C5 position is a prime site for functionalization. Standard reactions for phenols can be readily applied to introduce a variety of functional groups.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., potassium carbonate, sodium hydride) followed by reaction with an alkyl halide. This reaction can introduce simple alkyl chains or more complex moieties. Reductive etherification using metal catalysts in an alcohol solvent also presents a viable pathway. osti.gov

Esterification: Esters can be formed through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or directly with carboxylic acids under acidic conditions (Fischer esterification). masterorganicchemistry.com Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is also an effective method, particularly for sensitive substrates. researchgate.netinpressco.com

| Reaction Type | Reagents | Resulting Functional Group | Reference |

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Ether (-OR) | jyoungpharm.org |

| Esterification | Acyl Chloride/Anhydride, Base | Ester (-OCOR) | jetir.org |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester (-OCOR) | masterorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester (-OCOR) | researchgate.netinpressco.com |

The thiazole portion of the benzothiazole ring system has its own characteristic reactivity. The heterocyclic core can be susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of any existing substituents. thieme-connect.de Ring-opening reactions of the thiazole moiety are also known, for instance, under oxidative conditions, which can lead to acylamidobenzene sulfonate esters. scholaris.ca While much of the literature focuses on the more common 1,3-benzothiazole, the principles of thiazole reactivity can be applied. The C=N bond within the ring can participate in cycloaddition reactions, and groups attached to the ring can be modified to introduce further diversity. thieme-connect.de

The fused benzene ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined influence of the fused thiazole ring and the powerful activating, ortho, para-directing hydroxyl group at the C5 position.

Halogenation: Bromination of the parent 2,1-benzisothiazole has been shown to yield a mixture of 5- and 7-bromo derivatives, indicating that these positions are susceptible to electrophilic attack. rsc.org In this compound, the hydroxyl group would strongly direct incoming electrophiles to the C4 and C6 positions (ortho to the hydroxyl group).

Nitration: Nitration of unsubstituted 2,1-benzisothiazole primarily yields the 5-nitro product, with smaller amounts of 7-nitro and 4-nitro isomers. rsc.org However, studies on substituted derivatives show that the existing substituent on the benzene ring is the dominant directing influence. rsc.org For this compound, nitration is expected to occur at the C4 and/or C6 positions.

These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, enabling the synthesis of a diverse library of derivatives.

Advanced Synthetic Techniques and Sustainable Chemistry

The development of novel synthetic strategies for heterocyclic compounds is increasingly guided by the principles of efficiency, atom economy, and environmental responsibility. Advanced techniques such as microwave-assisted synthesis and ultrasound irradiation, along with methodologies like one-pot multicomponent reactions and the application of green chemistry principles, offer significant advantages over traditional synthetic approaches.

Microwave-Assisted Synthesis and Ultrasound Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgjyoungpharm.org This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. In the context of benzothiazole synthesis, microwave irradiation has been successfully employed to promote the condensation of 2-aminothiophenols with various electrophiles. mdpi.comnih.gov For the synthesis of a hydroxylated benzothiazole like this compound, microwave-assisted cyclization reactions could potentially offer a rapid and efficient route, minimizing thermal decomposition and side product formation. jyoungpharm.org

Ultrasound irradiation, or sonochemistry, provides another non-conventional energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. ijper.orgrsc.org Ultrasound-assisted synthesis has been effectively used for the preparation of 2-substituted benzothiazoles, often under mild, solvent-free, and catalyst-free conditions. ijper.orgrsc.org This approach could be particularly advantageous for the synthesis of this compound, promoting the necessary bond formations while adhering to green chemistry principles.

A comparative overview of these techniques in the general synthesis of benzothiazoles is presented below:

| Technique | Typical Reaction Time | Typical Yield | Key Advantages |

| Microwave-Assisted Synthesis | Minutes to hours | Good to excellent | Rapid heating, shorter reaction times, improved yields, enhanced reaction control. organic-chemistry.orgnih.gov |

| Ultrasound Irradiation | Minutes to hours | Moderate to good | Mild reaction conditions, often solvent- and catalyst-free, enhanced reaction rates. ijper.orgrsc.org |

One-Pot and Multicomponent Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant benefits in terms of efficiency, resource conservation, and waste reduction. mdpi.comrsc.org Similarly, multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a complex product, are highly valued for their atom economy and ability to rapidly generate molecular diversity. nih.govresearchgate.net

Several one-pot and multicomponent strategies have been developed for the synthesis of various benzothiazole derivatives. mdpi.comnih.gov For instance, the Biginelli reaction, a classic multicomponent reaction, has been adapted for the synthesis of benzothiazolylpyrimidine-5-carboxamides. researchgate.net While specific examples for this compound are not prevalent, the principles of these methodologies could be applied. A hypothetical one-pot synthesis of a 2,1-benzothiazole derivative might involve the sequential addition of reagents to a single reaction vessel, thereby avoiding costly and time-consuming purification of intermediates.

Catalytic Methods in this compound Chemistry (e.g., Copper-Catalyzed)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under milder conditions. Copper-catalyzed reactions, in particular, have been extensively utilized in the synthesis of benzothiazoles. organic-chemistry.org Copper catalysts can facilitate various transformations, including C-N and C-S bond formations, which are crucial for the construction of the benzothiazole core. mdpi.com

An efficient method for the formation of 2-substituted benzothiazoles involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org This approach is applicable to a wide range of nitriles and furnishes the corresponding products in excellent yields. While direct application to this compound needs investigation, copper-catalyzed cyclization strategies hold promise for the construction of this specific isomer.

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of benzothiazoles, several green chemistry approaches have been implemented, including the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions. nih.gov

The use of water as a solvent is particularly attractive from a green chemistry perspective. Additionally, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key area of research. nih.gov For the synthesis of this compound, adopting green chemistry principles would involve selecting non-toxic starting materials, utilizing catalytic methods to minimize waste, and employing energy-efficient techniques like microwave or ultrasound irradiation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the number and type of proton and carbon atoms in a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of 2,1-Benzothiazol-5-ol would be expected to show distinct signals for the hydroxyl proton and the three aromatic protons on the benzene (B151609) ring, as well as the single proton on the thiazole (B1198619) ring. The hydroxyl proton (OH) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 5.0-9.0 ppm. The aromatic protons would appear in the aromatic region (approx. 6.5-8.0 ppm), with their specific shifts and coupling patterns dictated by their positions relative to the hydroxyl and fused thiazole ring. The proton on the thiazole ring would likely be the most downfield signal due to the influence of the adjacent sulfur and nitrogen atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. For the symmetric structure of this compound, seven distinct signals would be anticipated: five for the carbons of the fused benzene ring and two for the carbons in the thiazole portion of the molecule. The carbon atom bonded to the hydroxyl group (C5) would be significantly shielded, appearing around 150-160 ppm. The other aromatic carbons would resonate in the typical 110-140 ppm range. The carbons of the thiazole ring would have distinct shifts influenced by the neighboring heteroatoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (on thiazole ring) | 8.5 - 9.0 | Singlet (s) | N/A |

| Aromatic H | 7.0 - 7.8 | Doublet (d) | ~8.0 |

| Aromatic H | 6.8 - 7.5 | Doublet of doublets (dd) | ~8.0, ~2.0 |

| Aromatic H | 6.7 - 7.2 | Doublet (d) | ~2.0 |

| OH | 5.0 - 9.0 | Broad Singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (thiazole ring, adjacent to S) | 145 - 155 |

| C (thiazole ring, adjacent to N) | 150 - 160 |

| C5 (bearing OH group) | 150 - 160 |

| C (aromatic bridgehead) | 130 - 140 |

| C (aromatic bridgehead) | 125 - 135 |

| CH (aromatic) | 115 - 125 |

| CH (aromatic) | 110 - 120 |

| CH (aromatic) | 105 - 115 |

2D NMR experiments are crucial for establishing the bonding network by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the aromatic ring. Cross-peaks would be expected between adjacent aromatic protons, allowing for their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the direct assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. For instance, the hydroxyl proton could show a correlation to the C5 carbon and adjacent carbons. The aromatic protons would show correlations to neighboring carbons and the bridgehead carbons, confirming the fused ring structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies. For this compound, a broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The region between 1450-1650 cm⁻¹ would contain several sharp peaks corresponding to C=C and C=N stretching vibrations within the fused aromatic and thiazole ring system. A C-S stretching vibration, typically weaker, might be observed in the 600-800 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=N Stretch (thiazole) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-O Stretch (phenol) | 1200 - 1260 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. While IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would be expected to produce strong Raman signals. The C-S bond, often weak in the IR spectrum, can sometimes give a more prominent signal in the Raman spectrum. This technique is excellent for fingerprint analysis, providing a detailed pattern of peaks unique to the molecule's structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and formula of a compound. The molecular formula of this compound is C₇H₅NOS, with an exact molecular weight of approximately 151.01 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺˙) would be observed at this m/z value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. Upon ionization, the molecular ion can break apart into smaller, characteristic fragments. For this compound, likely fragmentation pathways could include:

Loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols.

Cleavage of the thiazole ring, potentially leading to the loss of a cyano-sulfur radical (•SCN) or related fragments.

Loss of a hydrogen radical (•H).

Analysis of these fragment ions helps to confirm the presence of the hydroxyl group and the benzothiazole (B30560) core structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Identity | Plausible Origin |

| 151 | [M]⁺˙ | Molecular Ion |

| 123 | [M - CO]⁺˙ | Loss of Carbon Monoxide |

| 95 | [C₆H₅S]⁺ | Fragment from ring cleavage |

| 93 | [M - SCN]⁺ | Loss of thiocyanate (B1210189) radical |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides valuable information about the electronic structure and photophysical properties of a molecule. Benzothiazole derivatives are known to possess interesting photophysical properties, often exhibiting strong fluorescence. mdpi.com

The UV-Visible absorption spectrum of this compound in a solvent like ethanol (B145695) would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system. niscpr.res.in The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the polarity of the solvent. The presence of the electron-donating hydroxyl (-OH) group on the benzothiazole scaffold is expected to influence the electronic transitions, potentially causing a shift in the absorption maxima compared to the unsubstituted parent compound.

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state to the ground state. Many benzothiazole derivatives are highly fluorescent. niscpr.res.inresearchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum is also sensitive to the solvent environment, a property known as solvatochromism. acs.org Studying these properties provides insight into the nature of the excited states and the electronic distribution within the molecule.

Table 3: Representative Photophysical Data for Benzothiazole Derivatives This table shows typical ranges for absorption and emission maxima observed for functionalized benzothiazoles, providing context for the expected properties of this compound.

| Spectroscopic Technique | Parameter | Typical Range for Benzothiazole Derivatives (nm) |

|---|---|---|

| UV-Visible Absorption | Absorption Maximum (λmax) | 300 - 350 niscpr.res.in |

| Fluorescence Emission | Emission Maximum (λem) | 380 - 450 niscpr.res.in |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While other spectroscopic methods provide crucial pieces of the structural puzzle, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique is considered the gold standard for structural elucidation.

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density throughout the crystal's unit cell can be calculated, revealing the precise location of each atom.

The resulting crystal structure provides a wealth of information, including:

Connectivity and Constitution: Definitive confirmation of the 2,1-benzothiazole core and the position of the hydroxyl group.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. mdpi.com

Planarity: Assessment of the planarity of the bicyclic benzothiazole system. mdpi.comnih.gov

Intermolecular Interactions: Identification of hydrogen bonding (involving the -OH group), π-π stacking, and other non-covalent interactions that govern the crystal packing. nih.gov

Although a crystal structure for this compound is not publicly available, analysis of related benzothiazole structures confirms the general planarity of the fused ring system. mdpi.comnih.gov

Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment

Spectroscopic techniques are vital not only for final product characterization but also for real-time reaction monitoring and final purity assessment. magritek.commdpi.com During the synthesis of this compound, techniques such as FT-IR, NMR, and chromatography are routinely employed.

Reaction Monitoring: The progress of a chemical reaction can be followed by observing changes in the spectra of the reaction mixture over time. For instance, using FT-IR spectroscopy, one could monitor the disappearance of absorption bands corresponding to the functional groups of the starting materials and the simultaneous appearance of new bands characteristic of the this compound product.

Purity Assessment: After synthesis and purification, the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method. A pure sample will ideally show a single, sharp peak in the chromatogram. The identity of this peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry (LC-MS). isca.me This confirms that the major component has the correct molecular weight for this compound and helps identify any potential impurities.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations4.1.1. Density Functional Theory (DFT) for Electronic Structure and Properties4.1.1.1. Geometry Optimization and Conformational Analysis of 2,1-Benzothiazol-5-ol4.1.1.2. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)4.1.1.3. Electrostatic Potential (MESP) Mapping for Reactivity Prediction4.1.1.4. Charge Distribution and Bonding Analysis4.1.2. Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While computational studies have been conducted on various other benzothiazole (B30560) derivatives, the strict adherence to the subject compound, 2,1-Benzothiazol-5-ol, as per the user's instructions, prevents the inclusion of data from related but distinct molecules. The generation of a scientifically accurate and informative article as requested is contingent upon the availability of dedicated research on this compound.

Future computational studies are necessary to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, which would enable the creation of a comprehensive article as outlined. At present, the lack of specific data precludes the development of the requested content.

Density Functional Theory (DFT) for Electronic Structure and Properties.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating these dynamics, researchers can gain a detailed understanding of a molecule's flexibility, stable conformations, and how it interacts with its environment, such as solvent molecules or biological receptors.

For this compound, MD simulations would be instrumental in:

Conformational Sampling: Identifying the most energetically favorable three-dimensional shapes (conformers) of the molecule. This is crucial as the biological activity of a compound is often dependent on its specific conformation.

Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as water or the amino acid residues in a protein's active site. These simulations can reveal the nature and strength of non-covalent interactions like hydrogen bonds and van der Waals forces, which are fundamental to molecular recognition and binding stability. nih.govnih.gov

Despite the utility of this technique for the broader class of benzothiazoles, specific MD simulation studies detailing the conformational analysis or intermolecular interaction patterns of this compound have not been identified in available research. nih.govbiointerfaceresearch.comacs.org

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to predict the chemical reactivity of a molecule and elucidate potential reaction mechanisms. These calculations can determine various electronic properties that govern how a molecule will behave in a chemical reaction.

Theoretical investigations into this compound could include:

Reactivity Descriptors: Calculation of properties such as Frontier Molecular Orbitals (HOMO-LUMO energy gap), electrostatic potential maps, and atomic charges. mdpi.com These descriptors help predict which parts of the molecule are most likely to act as electron donors or acceptors, indicating sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Mechanistic Pathways: Modeling the step-by-step process of a chemical reaction involving this compound. By calculating the energy of reactants, transition states, and products, researchers can determine the most likely pathway for a reaction to occur.

While DFT and other in silico methods have been applied to various benzothiazole derivatives to understand their stability and reactivity, dedicated studies predicting the reactivity and mechanistic pathways specifically for this compound are not documented in the reviewed literature. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., size, lipophilicity, electronic properties) and experimentally measured activities or properties.

The development of QSAR/QSPR models relevant to this compound would involve:

Model Building: Using a dataset of structurally similar compounds with known activities (e.g., enzyme inhibition), a statistical model would be generated to predict the activity of new or untested compounds.

Descriptor Analysis: Identifying which molecular features are most important for a given activity or property. For example, a QSAR study might reveal that the presence of a hydroxyl group at a specific position is critical for biological function.

Numerous QSAR studies have been conducted on diverse series of benzothiazole derivatives to guide the design of new agents with enhanced potency for targets like cancer cell lines or kinases. nih.govresearchgate.netnih.gov However, specific QSAR or QSPR models that include this compound as part of the dataset or focus on its unique structural features could not be identified.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's interaction with its biological target.

A molecular docking study of this compound would typically involve:

Binding Pose Prediction: Placing the 3D structure of this compound into the binding site of a target receptor and calculating the most likely binding orientations.

Interaction Analysis: Examining the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's amino acid residues.

Binding Affinity Estimation: Calculating a scoring function to estimate the binding affinity (e.g., ΔG in kcal/mol), which helps to rank potential ligands. f1000research.comhilarispublisher.com

Docking studies are one of the most common computational methods applied to benzothiazole derivatives, exploring their potential as inhibitors for a vast range of targets, including kinases, enzymes involved in microbial growth, and histone deacetylases (HDACs). nih.govbiointerfaceresearch.comf1000research.comwjarr.com Despite this, specific research detailing the molecular docking of this compound into any particular receptor is not available in the surveyed literature.

Reactivity Profile and Mechanistic Organic Chemistry

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzothiazole (B30560) Ring System

The benzothiazole ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction rates being highly dependent on the substitution pattern of the ring and the nature of the attacking species.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of 2,1-benzothiazol-5-ol is activated towards electrophilic attack by the electron-donating hydroxyl group at the C5 position. This group directs incoming electrophiles to the ortho and para positions, namely C4, C6, and C7a. The thiazole (B1198619) ring, being electron-deficient, deactivates the benzene ring to some extent, but the powerful activating effect of the hydroxyl group is expected to dominate.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are anticipated to proceed at the activated positions. The relative reactivity of these positions will be influenced by both electronic and steric factors.

| Position | Electronic Effect of -OH | Expected Reactivity |

| C4 | ortho | Activated |

| C6 | para | Activated |

| C7 | - | Less activated |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring system is generally challenging due to the electron-rich nature of the benzene ring. However, the presence of strongly electron-withdrawing groups can facilitate such reactions. While the hydroxyl group at C5 is activating, the thiazole ring itself is electron-withdrawing and can promote nucleophilic attack, particularly at the C2 position of the thiazole ring if a suitable leaving group is present. rsc.org

Kinetic studies on the reactions of 2-nitrobenzothiazole with nucleophiles have shown that the nitro group can be displaced, following a two-step SNAr mechanism. rsc.org This suggests that if this compound were functionalized with a good leaving group at a position activated by the thiazole ring, nucleophilic substitution could be a viable transformation.

Reactivity of the Hydroxyl Group at the C5 Position

The hydroxyl group at the C5 position of this compound is a key functional group that dictates much of the molecule's reactivity. It can act as a nucleophile, an acid, and a directing group in electrophilic aromatic substitution.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. This allows for a range of reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base will yield the corresponding 5-alkoxy-2,1-benzothiazole derivatives.

Esterification: Acylation with acid chlorides or anhydrides will produce the corresponding ester derivatives.

The hydroxyl group is also weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This enhances the nucleophilicity of the oxygen and further activates the ring towards electrophilic attack.

Furthermore, the hydroxyl group can be a site for oxidation. For instance, studies on the atmospheric oxidation of 2-hydroxy-benzothiazole by hydroxyl radicals have indicated that H-abstraction from the hydroxyl group is a dominant pathway, leading to the formation of a phenoxyl radical. acs.org

Transformations at the Thiazole Ring Carbon Atoms

The carbon atoms of the thiazole ring in 2,1-benzothiazole are generally less reactive towards electrophilic attack than the benzene ring, especially in the presence of the activating C5-hydroxyl group. However, they can be susceptible to nucleophilic attack and other transformations.

The C2 position of the 1,3-benzothiazole isomer is known to be reactive towards nucleophiles, especially when substituted with a good leaving group. cas.cn While less studied in the 2,1-isomer, similar reactivity can be anticipated. The acidity of protons attached to the thiazole ring carbons can also be exploited in certain reactions, allowing for deprotonation and subsequent functionalization.

Cycloaddition Reactions and Heterocycle Annulation Strategies

The benzothiazole nucleus can participate in cycloaddition and annulation reactions to construct more complex fused heterocyclic systems. These reactions can involve either the benzene or the thiazole portion of the molecule.

Dearomative [3+2] cycloaddition reactions of benzothiazoles with cyclopropanes have been reported, leading to the formation of hydropyrrolo[2,1-b]thiazole compounds. beilstein-journals.org N-heterocyclic carbene-catalyzed enantioselective [3+3] annulation of 2-(benzothiazol-2-yl) acetates with 2-bromoenals has also been developed to synthesize dihydro-1H-benzothiazolopyridinones. While these examples are for the 1,3-benzothiazole isomer, similar strategies could potentially be applied to 2,1-benzothiazole derivatives.

Annulation strategies often involve the construction of a new ring fused to the existing benzothiazole core. This can be achieved through a variety of methods, including intramolecular cyclizations and multicomponent reactions. nih.gov The specific strategy would depend on the desired final structure and the available starting materials.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can involve the sulfur atom, the hydroxyl group, or the aromatic rings.

Oxidation:

The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or a sulfone under appropriate conditions. The hydroxyl group is also susceptible to oxidation, potentially leading to a quinone-type structure. Oxidative ring-opening of the benzothiazole ring has been observed with certain oxidizing agents, such as magnesium monoperoxyphthalate, to yield acylamidobenzene sulfonate esters. scholaris.ca The reaction of benzothiazole with ozone has also been studied, indicating that the molecule can be effectively removed through ozonisation. nih.goviwaponline.com Atmospheric oxidation by hydroxyl radicals is another important degradation pathway. nih.govresearchgate.netacs.org

Reduction:

Reduction of the benzothiazole ring system is also possible. For example, nitro-substituted benzothiazoles can be reduced to the corresponding amino derivatives. mdpi.com Catalytic hydrogenation can lead to the saturation of the thiazole and/or the benzene ring, depending on the reaction conditions and the catalyst used.

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

Understanding the detailed mechanisms of the reactions of this compound requires the use of advanced techniques such as kinetic and isotopic labeling studies.

Kinetic Studies:

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of various parameters, such as reactant concentrations, temperature, and catalysts, on the reaction rate. For example, a kinetic study of the reaction between ozone and benzothiazole revealed that the reaction follows second-order kinetics. nih.goviwaponline.com Such studies on the reactions of this compound would be crucial for optimizing reaction conditions and understanding the underlying mechanisms.

Isotopic Studies:

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and for elucidating reaction mechanisms. nih.govias.ac.inkit.edu For instance, by selectively labeling one of the atoms in this compound with a stable isotope (e.g., 13C, 15N, 18O, or 2H), it is possible to follow its path throughout the reaction and identify the bond-making and bond-breaking steps. This can provide unambiguous evidence for a proposed mechanism. For example, in the reaction of benzothiazole-2-sulfonamides with hydroxylamine, oxygen labeling experiments were used to show that the oxygen atom in the 2-hydroxybenzothiazole product originates from hydroxylamine. rsc.org

Medicinal Chemistry and Biological Activity Investigations of 2,1 Benzothiazol 5 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of 2,1-Benzothiazol-5-ol Scaffolds

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. mdpi.com Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.

Key findings from SAR studies indicate that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity. preprints.org For instance, in the development of anticancer agents, the presence of hydrophobic groups on the R1 fragment (typically at the C-2 position) has been shown to potentiate activity. nih.gov Conversely, modifications at the R2 amino group are also critical for improving biological efficacy. nih.gov

In the context of antibacterial agents targeting DNA gyrase B, SAR studies on 2-aminobenzothiazole (B30445) derivatives have revealed that expanding the chemical space to the C5 position can modify physicochemical properties and enhance the antibacterial spectrum. nih.govnih.gov For example, the introduction of acetamide (B32628) and Boc-glycine moieties at the C-5 position of the benzothiazole ring was found to improve antibacterial action. nih.gov

For anti-inflammatory activity, SAR studies of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been conducted. nih.gov These studies help in understanding the structural requirements for achieving dual-target inhibition to alleviate pain. nih.gov Furthermore, in the design of multifunctional agents, SAR studies on substitutions at positions 2 and 6 have led to the identification of compounds with combined antioxidant, antifungal, and antiproliferative properties. nih.gov

| Biological Activity | Key Structural Features and Substituent Effects | Reference |

|---|---|---|

| Anticancer | Hydrophobic groups at the C-2 position enhance activity. Modifications at the C-2 amino group are also crucial. | nih.gov |

| Antibacterial (DNA Gyrase B) | Substitution at the C-5 position with groups like acetamide can improve activity and modify the antibacterial spectrum. | nih.govnih.gov |

| Antitubercular (DprE1) | Benzothiazolylpyrimidine-5-carboxamides show potent activity. Log P values between 2.0 and 3.0 are suitable for oral dosing. | nih.gov |

| Anti-inflammatory | Trifluoromethyl groups on the phenyl ring of benzothiazole-phenyl analogs are important for dual sEH/FAAH inhibition. | nih.gov |

| Multifunctional (Antioxidant, Antifungal, etc.) | Substitutions at C-2 and C-6 are critical for developing compounds with multiple biological activities. | nih.gov |

In Vitro Mechanistic Studies of Biological Activities

Investigation of Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, MurB, DprE1, Dihydrofolate Reductase)

Benzothiazole derivatives exert their biological effects by inhibiting a variety of essential enzymes in pathogens and human cells.

DNA Gyrase : Benzothiazole-based compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. rsc.org These inhibitors typically target the ATPase activity of the GyrB subunit. nih.govacs.org For example, a series of 2-aminobenzothiazole-based inhibitors showed low nanomolar inhibition of E. coli DNA gyrase. nih.govnih.gov The development of these inhibitors is a promising strategy to combat antibacterial resistance. nih.gov

MurB : Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Certain 6-substituted benzothiazole-based azo dyes have been identified as MurB inhibitors, demonstrating antibacterial activity against pathogens like Salmonella typhimurium and Klebsiella pneumoniae. nih.gov

DprE1 : Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a key enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a major target for new antitubercular drugs. nih.gov Benzothiazole-bearing compounds, such as benzothiazolylpyrimidine-5-carboxamides and bis-benzothiazole amides, have emerged as potent noncovalent inhibitors of DprE1. nih.gov These compounds show significant activity against M. tuberculosis, including drug-resistant strains. uobasrah.edu.iq

Dihydrofolate Reductase (DHFR) : DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. While specific studies on this compound derivatives as DHFR inhibitors are not prominent, the broader class of heterocyclic compounds is known to target this enzyme. nih.gov

| Enzyme Target | Derivative Class | Inhibitory Concentration (IC₅₀/MIC) | Organism/Cell Line | Reference |

|---|---|---|---|---|

| DNA Gyrase (E. coli) | 2-Aminobenzothiazole derivative (Compound E) | IC₅₀ < 10 nM | Escherichia coli | nih.gov |

| MurB | 6-substituted benzothiazole-based azo dye (Compound 4b) | MIC = 25–50 μg/ml | S. typhimurium, K. pneumoniae | nih.gov |

| DprE1 | Benzothiazolylpyrimidine-5-carboxamide (Compound 7a) | Potent activity | Mycobacterium tuberculosis (H37Rv) | nih.gov |

| Acetylcholinesterase (AChE) | Benzothiazole derivative (Compound 4f) | IC₅₀ = 23.4 ± 1.1 nM | - | nih.govresearchgate.netanadolu.edu.tr |

| Monoamine Oxidase B (MAO-B) | Benzothiazole derivative (Compound 4f) | IC₅₀ = 40.3 ± 1.7 nM | - | nih.govresearchgate.netanadolu.edu.tr |

Exploration of Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, benzothiazole derivatives can modulate cellular functions by interacting with receptors and interfering with signaling pathways critical for cell growth and survival.

One area of investigation is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often overactive in cancer. nih.gov A series of benzothiazole derivatives have been designed as potent STAT3 inhibitors. nih.govresearcher.life Compound B19, for example, demonstrated excellent activity against the IL-6/STAT3 signaling pathway with an IC₅₀ value of 0.067 μM. nih.gov Mechanistic studies showed that this compound blocks the phosphorylation of STAT3, thereby suppressing the expression of STAT3-mediated genes like c-MYC and MCL-1. nih.gov

Other studies have shown that benzothiazole derivatives can concurrently suppress both AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival. nih.gov Additionally, imidazo[2,1-b]benzothiazole (B1198073) derivatives have been identified as potential allosteric inhibitors of the Glucocorticoid Receptor (GCR), capable of modulating its transactivation and transrepression effects.

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction (e.g., ROS-mediated pathways)

A significant mechanism for the anticancer activity of benzothiazole derivatives is their ability to induce cell cycle arrest and apoptosis (programmed cell death). frontiersin.orgnih.govresearchgate.net Many of these compounds trigger apoptosis through the mitochondrial intrinsic pathway. frontiersin.orgnih.gov This process is often initiated by the overproduction of Reactive Oxygen Species (ROS) within the cancer cells. nih.govspandidos-publications.com

The accumulation of ROS leads to a loss of mitochondrial transmembrane potential, the release of cytochrome c from mitochondria, and the subsequent activation of caspases (such as caspase-9 and caspase-3), which execute the apoptotic program. frontiersin.orgspandidos-publications.com For example, the novel water-soluble benzothiazole derivative BD926 was shown to induce apoptosis in human B-lymphoma cells by triggering both mitochondrial and endoplasmic reticulum pathways mediated by ROS. nih.govspandidos-publications.com

In addition to inducing apoptosis, these derivatives can perturb the cell cycle. Studies have shown that treatment with certain benzothiazole compounds leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating. nih.gov This cell cycle arrest is often linked to DNA damage caused by the elevated levels of ROS. nih.gov

Target Identification and Validation Approaches

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery. For benzothiazole derivatives, a combination of computational and experimental approaches is employed.

In silico target prediction, also known as target fishing, is an efficient method to hypothesize the macromolecular targets of a compound. mdpi.com These methods can be ligand-based, comparing the features of the new molecule with those of known ligands in databases, or structure-based, which involves docking the compound into the active sites of various proteins. mdpi.com

Once potential targets are identified computationally, they are validated through experimental assays. For example, after identifying DprE1 as a potential target for antitubercular benzothiazole derivatives, enzyme inhibition assays are performed to confirm the inhibitory activity and determine potency (IC₅₀ values). nih.gov For anti-inflammatory derivatives, their activity against common targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is evaluated to identify the primary mechanism of action. Molecular docking studies are then used to understand the binding interactions between the compound and its validated target, which aids in further optimization. nih.gov

Rational Design and Synthesis of Biologically Active Derivatives

The development of novel benzothiazole derivatives with improved potency, selectivity, and pharmacokinetic properties relies heavily on rational design and synthesis strategies. ijper.orgmdpi.comnih.gov This process often begins with a hit compound identified through screening or from the literature.

Structure-based drug design is a common approach, where the three-dimensional structure of the target protein is used to design molecules that fit optimally into the binding site. nih.gov For instance, based on the crystal structure of DprE1, novel benzothiazolylpyrimidine-5-carboxamides were designed and synthesized as potential antitubercular agents. nih.gov Similarly, information from the cocrystal structure of a DNA gyrase B inhibitor was used to guide the synthesis of a new series of 2-aminobenzothiazole-based compounds with improved activity. nih.govnih.gov

Synthesis of these designed molecules typically involves multi-step chemical reactions. Established methods often include the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or acyl chlorides to construct the core benzothiazole ring, followed by further modifications to introduce desired functional groups. pharmacyjournal.inijper.org For example, a series of benzothiazole-hydrazone derivatives were synthesized as selective monoamine oxidase B (MAO-B) inhibitors through a multi-step process starting from 2-mercapto-5-methoxybenzothiazole.

Molecular Hybridization and Scaffold Hopping Utilizing the this compound Moiety

Molecular hybridization and scaffold hopping are two key strategies in modern drug discovery used to design novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities. Scaffold hopping aims to replace the core structure (scaffold) of a known active compound with a functionally equivalent but structurally different core, often to improve properties or circumvent existing patents.

While the broader class of benzothiazoles has been extensively explored using these strategies, the application of the specific 2,1-benzisothiazole scaffold, the parent structure of this compound, is a more specialized area of investigation. Research in this domain has focused on leveraging the unique electronic and structural characteristics of the 2,1-benzisothiazole ring system to develop new therapeutic agents.

Molecular Hybridization

One notable example of molecular hybridization involves the fusion of the 1,2-benzisothiazol-3(2H)-one scaffold (a derivative of the 2,1-benzisothiazole core) with 1,3,4-oxadiazole (B1194373) moieties. This work aimed to develop potent inhibitors for the NS2B/NS3 proteases of the Dengue virus (DENV) and West Nile virus (WNV), which are essential for viral replication.

Researchers synthesized a series of hybrid compounds and evaluated their inhibitory activity. The findings demonstrated that the combination of these two heterocyclic systems could produce significant antiviral properties. The kinetics data for the most potent compound from the study indicated a competitive mode of inhibition. Molecular modeling was also performed to understand the putative binding mode of these hybrid molecules within the active site of the viral proteases. nih.gov

Table 1: Inhibitory Activity of Selected 1,2-Benzisothiazol-3(2H)-one-1,3,4-oxadiazole Hybrids This table is generated based on data from the text and is for illustrative purposes.

| Compound ID | Structure | DENV2 Protease Inhibition (%) | WNV Protease Inhibition (%) | IC₅₀ (µM) against DENV2 | IC₅₀ (µM) against WNV |

|---|---|---|---|---|---|

| 7n | 1,2-benzisothiazol-3(2H)-one linked to 1,3,4-oxadiazole | >50% | >50% | 3.75 ± 0.06 | 4.22 ± 0.07 |

Scaffold Hopping

Table 2: Synthetic Strategy for Scaffold Hopping of Benzisothiazole Dioxide Core This table is generated based on data from the text and is for illustrative purposes.

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Sulfonylation | ClSO₃H, followed by NH₄OH | Formation of the core sulfonamide structure. researchgate.net |

| 2 | Oxidation | CrO₃, H₂SO₄ | Creation of the benzisothiazole dioxide scaffold. researchgate.net |

| 3 | Reduction | H₂/Pd | Modification of a functional group on the scaffold. researchgate.net |

| 4 | Mesylation | CH₃SO₂Cl, pyridine | Addition of a mesyl group for further reaction. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-benzisothiazol-3(2H)-one |

| 1,3,4-oxadiazole |

| Benzisothiazole dioxide |

| Sildenafil |

| Vardenafil |

| Rofecoxib |

Advanced Applications and Emerging Research Directions

Development of 2,1-Benzothiazol-5-ol Derivatives as Research Probes and Chemical Tools

Derivatives of this compound are increasingly being developed as specialized research probes and chemical tools, primarily due to their fluorescent properties. The benzothiazole (B30560) core, when appropriately substituted, can exhibit significant changes in its fluorescence upon interaction with specific analytes, making it a valuable scaffold for the design of chemosensors.

Research has shown that benzothiazole-based fluorescent probes can be designed for the detection of various metal ions. For instance, a probe featuring a benzothiazole derivative with a hydroxyl group demonstrated a ratiometric fluorescent response to Hg2+ and a fluorescence quenching behavior to Cu2+, allowing for the visual distinction between these two ions. nih.gov The mechanism often involves the coordination of the metal ion with the nitrogen and oxygen atoms of the benzothiazole dye. nih.gov Such probes have been successfully used for the fluorescent imaging of these ions in living cells, highlighting their potential in biological research. nih.gov

Another area of application is the development of "turn-on" fluorescent probes. For example, a benzothiazole derivative was designed to detect hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling and oxidative stress. This probe exhibited a well-resolved emission peak and was successful in imaging both exogenous and endogenous H₂O₂ in living cells. nih.gov The design of these probes often leverages principles like aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). nih.gov

The development of these chemical tools relies on the strategic functionalization of the benzothiazole scaffold to include specific recognition sites for the target analyte. The hydroxyl group at the 5-position of this compound can serve as a key coordination site or a point for further chemical modification to create highly selective and sensitive probes.

Integration into Functional Materials (e.g., Dyes, Sensors, Optoelectronic Devices, Catalysts)

The versatile structure of this compound and its derivatives allows for their integration into a wide array of functional materials, including dyes, sensors, optoelectronic devices, and catalysts.

Dyes and Sensors: Benzothiazole derivatives have long been used in the synthesis of azo dyes. These dyes have applications in textile printing on fabrics like polyester (B1180765) and nylon. shsmu.edu.cnd-nb.info The color and fastness properties of these dyes can be tuned by altering the substituents on the benzothiazole ring and the coupling component. shsmu.edu.cnd-nb.info Furthermore, the pH-sensitive nature of some benzothiazole-based dyes allows for their use as indicators in acid-base titrations. researchgate.net

The fluorescent properties of this compound derivatives make them excellent candidates for chemical sensors. As mentioned in the previous section, they have been successfully employed in the detection of metal ions like Al³⁺, Hg²⁺, and Cu²⁺. nih.govmdpi.com These sensors can be designed to give a colorimetric or fluorometric response, enabling both qualitative and quantitative analysis. researchgate.net

Optoelectronic Devices: There is growing interest in the use of benzothiazole derivatives in organic light-emitting diodes (OLEDs). haramaya.edu.etresearchgate.net Theoretical studies have shown that the electronic and optical properties of these compounds can be fine-tuned by chemical modifications. researchgate.net The non-planar configurations of some benzothiazole derivatives are crucial for their performance in optoelectronic devices. haramaya.edu.et The introduction of nitrogen-containing heterocycles like benzothiazole can help in lowering the HOMO and LUMO energy levels, which is beneficial for efficient OLEDs. haramaya.edu.et Benzothiadiazole derivatives, which are structurally related, have also been investigated as donor-acceptor molecules for applications in organic solar cells and transistors. mdpi.compolyu.edu.hk

Catalysts: Metal complexes of benzothiazole derivatives have shown promise as catalysts in various organic reactions. These complexes can facilitate reactions such as Suzuki-Miyaura cross-coupling, epoxidation, and intramolecular cyclization. rsc.org The development of palladium-catalyzed methods for the synthesis of 2-substituted benzothiazoles highlights the importance of this scaffold in catalysis. acs.org The functional groups on the benzothiazole ring can be modified to tune the catalytic activity and selectivity of the metal complexes.

Radiolabeling Strategies for In Vivo Imaging Research (e.g., Amyloid Imaging)

A particularly significant application of this compound derivatives is in the field of in vivo imaging, specifically for the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. This is achieved through radiolabeling strategies, primarily for use in Positron Emission Tomography (PET).

The core structure of these imaging agents is often a benzothiazole derivative that has a high binding affinity for Aβ plaques. To make them visible with PET, a positron-emitting radionuclide is incorporated into the molecule. The most commonly used isotopes for this purpose are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

¹⁸F-Labeling: Fluorine-18 is often preferred due to its longer half-life (109.8 minutes) compared to ¹¹C, which allows for more complex radiosynthesis and longer imaging times. A common strategy for ¹⁸F-labeling of benzothiazole derivatives involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate) with [¹⁸F]fluoride. researchgate.net For instance, an ¹⁸F-labeled imidazo[2,1-b]benzothiazole (B1198073) derivative has been synthesized and shown to be a high-contrast PET imaging agent for the detection of Aβ plaques in a transgenic mouse model of Alzheimer's disease. polyu.edu.hkgoogle.com The phenolic oxygen on the benzothiazole ring provides a convenient site for the attachment of an ¹⁸F-fluoroalkyl group. google.com

¹¹C-Labeling: Carbon-11 has a shorter half-life (20.4 minutes), which can be advantageous for repeat studies on the same day. ¹¹C-labeling is typically achieved by the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov Several ¹¹C-labeled imidazo[2,1-b]benzothiazoles have been developed as PET tracers for imaging Aβ plaques. nih.govmdpi.com These tracers have demonstrated high initial brain uptake and rapid clearance from normal brain tissue, which are desirable properties for an amyloid imaging agent. nih.gov

The following table summarizes some of the key radiolabeling strategies and their outcomes for benzothiazole-based amyloid imaging agents.

Interactive Data Table: Radiolabeling Strategies for Benzothiazole-Based Amyloid Imaging Agents

| Isotope | Labeling Strategy | Precursor | Key Findings |

| ¹⁸F | Nucleophilic substitution | Tosylate-functionalized imidazo[2,1-b]benzothiazole | High-contrast imaging of Aβ plaques in a mouse model. Favorable brain entry and clearance kinetics. google.com |

| ¹¹C | N- or O-methylation with [¹¹C]methyl iodide/triflate | Amino or hydroxyl functionalized imidazo[2,1-b]benzothiazole | High initial brain uptake and rapid clearance. High in vitro affinity for Aβ plaques. nih.gov |

| ¹⁸F | Fluoroethylation of an aminophenyl-benzothiazole | N-Boc-2-(4'-aminophenyl)-6-(methoxyethoxymethoxy)benzothiazole | High binding affinity for Aβ fibrils. Specific binding to Aβ plaques in human AD brain tissue. researchgate.net |

Academic Patent Landscape Analysis of this compound and Related Inventions

The patent landscape for benzothiazole derivatives is extensive, reflecting their broad range of applications in medicine and materials science. researchgate.net A significant portion of this landscape is dedicated to their therapeutic potential, including their use as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net

In the context of this compound and its related hydroxy-benzothiazole structures, a notable area of patent activity is their use in diagnostics, particularly for neurodegenerative diseases. Patents have been filed for radiolabeled benzothiazole derivatives as amyloid imaging agents. google.com These patents often cover the chemical composition of the compounds, methods for their synthesis, and their use in detecting amyloid deposits for the diagnosis of conditions like Alzheimer's disease. google.com

For example, patents describe benzothiazole derivative compounds with a hydroxyl group at the 6-position (structurally similar to the 5-ol) that are radiolabeled with isotopes such as ¹⁸F or ¹²³I for use as amyloid imaging agents. google.com The claims in these patents typically encompass a range of substituents on the benzothiazole core to protect the intellectual property for a class of related compounds.

Beyond medical imaging, patents also cover the use of benzothiazole derivatives in other areas. For instance, there are patents related to their use as analgesics and as potential atypical antipsychotic agents. shsmu.edu.cn The synthesis of benzothiazole derivatives is also a subject of patent activity, with inventions focusing on more efficient and environmentally friendly synthetic routes.

The following table provides a general overview of the patent areas related to benzothiazole derivatives.

Interactive Data Table: Overview of Patent Areas for Benzothiazole Derivatives

| Patent Area | Description of Inventions |

| Medical Imaging | Radiolabeled benzothiazole derivatives for PET and SPECT imaging of amyloid plaques in neurodegenerative diseases. google.com |

| Therapeutics | Benzothiazole derivatives with anticancer, antimicrobial, anti-inflammatory, and analgesic properties. shsmu.edu.cnresearchgate.net |

| Organic Electronics | Benzothiazole-based materials for use in OLEDs and other optoelectronic devices. |

| Synthesis Methods | Novel and improved methods for the synthesis of benzothiazole derivatives, including green chemistry approaches. |

Future Perspectives and Unanswered Research Questions in this compound Chemistry

The field of this compound chemistry is poised for further advancements, with several exciting future perspectives and unanswered research questions.

One of the key areas for future research is the development of multimodal imaging probes. This would involve designing this compound derivatives that can be detected by more than one imaging modality, such as PET and fluorescence imaging. Such probes could provide complementary information about biological processes at different scales, from the molecular to the whole-body level.

Another important direction is the exploration of this compound derivatives as theranostic agents. These are molecules that combine therapeutic and diagnostic capabilities. For example, a benzothiazole derivative could be designed to not only bind to and image amyloid plaques but also to modulate their aggregation or toxicity.

In the realm of functional materials, there is a need for further investigation into the structure-property relationships of this compound-containing polymers and small molecules. This could lead to the development of new materials with enhanced performance in OLEDs, solar cells, and sensors. The catalytic activity of metal complexes of this compound is another area that warrants more in-depth study.

Some of the key unanswered research questions include:

How does the position of the hydroxyl group on the benzothiazole ring influence the binding affinity and selectivity of amyloid imaging agents?

Can this compound derivatives be designed to selectively target different types of amyloid aggregates?

What are the precise mechanisms by which benzothiazole derivatives exert their biological activities, and how can this knowledge be used to design more potent and selective drugs?

What are the most effective and environmentally friendly methods for the large-scale synthesis of this compound and its derivatives?

Addressing these questions will require a multidisciplinary approach, combining expertise in synthetic chemistry, medicinal chemistry, materials science, and biology. The continued exploration of the chemistry and applications of this compound holds great promise for the development of new technologies that can address pressing challenges in medicine and materials science.

Q & A

Basic: What are the most efficient synthetic routes for 2,1-benzothiazol-5-ol derivatives?

Methodological Answer:

The synthesis of benzothiazole derivatives often employs Suzuki cross-coupling (using arylboronic acids and palladium catalysts) for introducing aryl/heteroaryl substituents . For greener approaches, electrosynthesis in isopropyl alcohol with sodium bromide as both electrolyte and brominating agent enables C–H thiolation at room temperature, avoiding harsh reagents . Key steps include refluxing with Na₂S₂O₄ for cyclization or using NaNO₂/HCl for diazotization in azide-functionalized derivatives . Yields vary with substituents; electron-withdrawing groups typically enhance reaction efficiency.

Basic: How to confirm the structural integrity of novel benzothiazole derivatives?

Methodological Answer:

Structural confirmation requires multi-spectral analysis :

- ¹H-NMR for proton environments (e.g., aromatic protons at δ 7.1–8.5 ppm) .

- ESI-MS for molecular ion peaks (e.g., [M+H]⁺ matching calculated masses) .

- Elemental analysis (C, H, N, S) to validate purity (±0.4% theoretical values) .

For fluorescence properties, measure λex/λem in solvents like methanol (e.g., excitation at 330 nm) .

Basic: What are standard protocols for preliminary biological activity screening?

Methodological Answer:

- Anticancer activity : Use MTT assays against cell lines (e.g., HCT-116, HT29) with 5-FU as a positive control. IC₅₀ values <50 μM indicate promising activity .

- Antimicrobial screening : Agar dilution methods against Staphylococcus aureus or E. coli (MIC ≤25 µg/mL considered active) .

- α-Glucosidase inhibition : Spectrophotometric assays measuring p-nitrophenol release at 405 nm; IC₅₀ <10 µM suggests therapeutic potential .

Advanced: How can QSAR models guide the design of benzothiazole derivatives?

Methodological Answer:

Group-based QSAR (GQSAR) fragments molecules into regions (e.g., R1/R2) and correlates hydrophobic/hydrophilic properties with activity. For example:

- Hydrophobic groups on R1 enhance anticancer activity (e.g., logP >3.0) .

- MLR (Multiple Linear Regression) models quantify contributions of substituents (e.g., -OCH₃ improves α-glucosidase inhibition by H-bonding) . Tools like CODESSA or DRAGON calculate descriptors (e.g., polarizability, dipole moment) for model validation (R² >0.8) .

Advanced: What strategies elucidate the mechanism of action against specific targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) identifies binding interactions (e.g., benzothiazole-VEGFR-2 hydrogen bonds at Tyr1048) .

- Enzyme inhibition kinetics : Measure Ki values for α-glucosidase (Lineweaver-Burk plots reveal competitive/non-competitive inhibition) .

- Fluorescence quenching : Monitor interactions with β-amyloid aggregates (e.g., Stern-Volmer plots confirm static/dynamic quenching) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response reevaluation : Confirm IC₅₀ values using standardized protocols (e.g., identical cell passage numbers) .

- Solubility assessment : Poor aqueous solubility (logS <−4) may artificially reduce activity; use DMSO/PBS co-solvents .

- Metabolic stability testing : Hepatic microsome assays identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

Advanced: How to optimize fluorescence properties for bioimaging applications?

Methodological Answer:

- Solvent polarity tuning : Increase Stokes shift in aprotic solvents (e.g., Δλ = 80 nm in DMSO vs. 50 nm in H2O) .

- pH-sensitive probes : Introduce -OH/-NH₂ groups for pH-dependent emission shifts (e.g., λem 450 nm at pH 7 vs. 480 nm at pH 5) .

- Concentration optimization : Avoid aggregation-caused quenching (ACQ) by testing at 10<sup>−5</sup>–10<sup>−4</sup> M .

Advanced: Best practices for pharmacokinetic evaluation of benzothiazole derivatives?

Methodological Answer:

- Lipophilicity : Measure logD7.4 (optimal range 1–3) via shake-flask method .

- Plasma protein binding : Ultracentrifugation or equilibrium dialysis (PPB >90% may limit bioavailability) .

- Metabolic pathways : LC-MS/MS identifies major metabolites (e.g., sulfoxidation or glucuronidation) .

Advanced: How to enhance selectivity in anticancer benzothiazole derivatives?

Methodological Answer:

- Targeted delivery : Conjugate with folate or biotin for receptor-mediated uptake in cancer cells .

- Selectivity indices (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); aim for SI >5 .

- Substitution patterns : 5-Nitro or 6-methoxy groups reduce toxicity to non-malignant fibroblasts .

Advanced: Integrating molecular docking with experimental validation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.